molecular formula C9H12N2O3 B2930438 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid CAS No. 1784319-42-1

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid

Katalognummer: B2930438
CAS-Nummer: 1784319-42-1
Molekulargewicht: 196.206
InChI-Schlüssel: KZZSAFIEGIVCKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group and a carboxylic acid moiety at the 2-position. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol. The tetrahydro-2H-pyran group enhances solubility and conformational flexibility, while the imidazole-2-carboxylic acid core serves as a metal-binding pharmacophore (MBP), critical for interactions with metalloenzymes like metallo-β-lactamases (MBLs) .

Eigenschaften

IUPAC Name

1-(oxan-4-yl)imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-10-3-4-11(8)7-1-5-14-6-2-7/h3-4,7H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZSAFIEGIVCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the tetrahydropyran ring followed by the introduction of the imidazole ring. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the rings and the carboxylic acid group. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

Esterification and Acid Chloride Formation

The carboxylic acid group readily undergoes esterification or conversion to acid chlorides. For example:

  • Reaction with Oxalyl Chloride :
    Similar 1-methyl-substituted imidazole-4-carboxylic acids react with oxalyl chloride in dichloromethane (DCM) or chloroform under catalytic DMF to form acid chlorides (yields: 78–92%) .
Reaction ConditionsYieldObservationsSource
Oxalyl chloride/DCM, 20°C, 1h91%Immediate gas evolution; tan solid
Oxalyl chloride/CHCl3, N2, 2h67%Used in subsequent amide coupling

These conditions are likely applicable to the tetrahydro-2H-pyran-4-yl analog for synthesizing reactive intermediates.

Amide Coupling

The acid chloride derivative participates in nucleophilic acyl substitution with amines:

  • Example : Coupling with methyl N-(tetrahydro-2H-pyran-4-yl)phenylalaninate in chloroform using diisopropylethylamine (DIPEA) yielded amides (~38% yield after purification) .
SubstrateCoupling AgentYieldApplicationSource
Methyl phenylalaninate derivativeDIPEA/CHCl338%Drug intermediate synthesis

Reduction of Carboxylic Acid

Lithium aluminium hydride (LiAlH4) reduces the carboxylic acid group to a primary alcohol:

  • Reduction Pathway :
    • 1-Methyl-imidazole-4-carboxylic acid → (1-methyl-1H-imidazol-4-yl)methanol (47.5–78.95% yield) .
ConditionsYieldNotesSource
LiAlH4/THF, 50°C, 12h47.5%Requires careful quenching with H2O
LiAlH4/THF, 0–50°C, overnight78.95%High purity via filtration and drying

This suggests the tetrahydro-2H-pyran-4-yl analog could similarly yield (tetrahydro-2H-pyran-4-yl-imidazol-2-yl)methanol .

Decarboxylation and Functionalization

Under basic conditions (e.g., KOH in tert-butanol), cyano groups adjacent to carboxylic acids undergo hydrolysis to carboxamides :

  • Example : 4-Cyano-4-phenyl-tetrahydro-2H-pyran → 4-carboxamide derivative (43% yield) .
SubstrateBaseProductYieldSource
Cyano-tetrahydro-2H-pyranKOH/tert-BuOHTetrahydro-2H-pyran-4-carboxamide43%

Protection/Deprotection of the THP Group

The tetrahydro-2H-pyran (THP) protecting group is acid-labile. For example:

  • Deprotection : Treatment with HCl in ethanol removes the THP group .
  • Re-protection : Imidazole derivatives are often re-protected using dihydropyran under acidic conditions .

Heterocycle Functionalization

The imidazole ring participates in electrophilic substitution (e.g., nitration, halogenation) and metal-catalyzed cross-coupling:

  • Suzuki Coupling : THP-protected imidazole boronic esters react with aryl halides (e.g., 4-bromo-2-chlorobenzonitrile) using Pd catalysts .
Boronic EsterAryl HalideCatalystYieldSource
1-THP-imidazole-5-boronic ester4-Bromo-2-chlorobenzonitrilePd(PPh3)2Cl292.3%

Key Considerations

  • Steric Effects : The tetrahydro-2H-pyran-4-yl group may influence reaction rates due to steric hindrance.
  • Acid Sensitivity : The THP group requires mild acidic conditions for deprotection without degrading the imidazole core .
  • Regioselectivity : The 2-carboxylic acid substituent may direct reactivity differently compared to 4- or 5-substituted analogs .

Wissenschaftliche Forschungsanwendungen

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism by which 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects. The tetrahydropyran ring may also contribute to the compound’s overall stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid

  • Structure : Imidazole ring with a pyrimidin-2-yl substituent (1-position) and carboxylic acid at position 3.
  • Molecular Weight : 190.16 g/mol.
  • Reduced MBL inhibition is observed when the carboxylic acid is repositioned .

1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic Acid

  • Structure : Bulky 4-bromobenzyl group at the 1-position.
  • Molecular Weight : 281.10 g/mol.
  • Key Differences : The bromine atom enables halogen bonding, but the aromatic group reduces solubility and metabolic stability compared to the tetrahydro-2H-pyran substituent .

Pyrazole and Pyrrole Derivatives

5-Methyl-1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic Acid

  • Structure : Pyrazole ring with a methyl group (position 5) and tetrahydro-2H-pyran-4-yl substituent.
  • Molecular Weight : 210.23 g/mol.
  • Key Differences : Pyrazole’s rigid structure and two adjacent nitrogen atoms alter hydrogen-bonding interactions. The carboxylic acid at position 3 (vs. imidazole-2-carboxylic acid) may reduce MBL affinity .

1-Methyl-4-[(1-Methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic Acid

  • Structure: Pyrrole core with an imidazole-carbonyl-amino substituent.
  • Molecular Weight : 248.24 g/mol.
  • Key Differences : The pyrrole ring lacks the imidazole’s nitrogen atom at position 3, diminishing metal-coordination capacity. The additional amide linkage increases polarity .

Indazole and Benzimidazole Derivatives

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic Acid

  • Structure : Indazole ring with tetrahydro-2H-pyran-2-yl substituent.
  • Molecular Weight : 246.26 g/mol.
  • Key Differences : Indazole’s bicyclic structure enhances aromaticity and hydrophobic interactions but reduces solubility. The pyran substituent at position 2 (vs. 4) alters spatial orientation .

Structural and Functional Analysis

Table 1: Key Properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic Acid and Analogs

Compound Name Heterocycle Substituent (Position) Carboxylic Acid Position Molecular Weight (g/mol) Key Application/Activity
Target Compound Imidazole Tetrahydro-2H-pyran-4-yl (1) 2 196.20 MBL inhibition
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid Imidazole Pyrimidin-2-yl (1) 4 190.16 Enzyme inhibition (theoretical)
1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid Imidazole 4-Bromobenzyl (1) 2 281.10 Halogen-bonding interactions
5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid Pyrazole Tetrahydro-2H-pyran-4-yl (1) 3 210.23 Solubility optimization
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid Indazole Tetrahydro-2H-pyran-2-yl (1) 4 246.26 Hydrophobic binding

Research Findings and Implications

  • Metal-Binding Pharmacophore (MBP) : The imidazole-2-carboxylic acid core in the target compound is critical for MBL inhibition, as repositioning the carboxylic acid (e.g., to imidazole-4-carboxylic acid) reduces activity .
  • Solubility vs. Binding : The tetrahydro-2H-pyran group improves solubility compared to aromatic substituents (e.g., bromobenzyl) but may slightly reduce binding affinity due to increased flexibility .
  • Heterocycle Impact : Pyrazole and indazole analogs exhibit altered hydrogen-bonding and hydrophobic interactions, making them suitable for targets requiring rigid or aromatic scaffolds .

Biologische Aktivität

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that combines a tetrahydropyran ring with an imidazole ring. This unique structure contributes to its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.

The compound has the molecular formula C9H12N2O3C_9H_{12}N_2O_3 and a CAS number of 1784319-42-1. Its synthesis typically involves multi-step organic reactions, including the formation of the tetrahydropyran and imidazole rings. Common reagents include catalysts and specific solvents to optimize yields and purity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and antifungal properties. The mechanism of action is believed to involve the compound's interaction with metal ions and enzymes, which can inhibit their activity, leading to disrupted biological pathways.

Antimicrobial Properties

Several studies have explored the antimicrobial efficacy of this compound. For instance, it has shown significant activity against various bacterial strains, indicating its potential as a therapeutic agent in treating infections. The structure-activity relationship (SAR) analysis suggests that modifications on the imidazole ring can enhance its antimicrobial potency .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity. Research indicates that it can inhibit fungal growth by disrupting cell wall synthesis and function. The efficacy varies with different fungal species, highlighting the need for further investigations into its spectrum of activity .

Case Studies

  • Study on Antimicrobial Efficacy : In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity .
  • Fungal Inhibition Study : A separate investigation assessed its antifungal properties against Candida albicans. The results indicated an IC50 value of 15 µg/mL, demonstrating promising antifungal activity that warrants further exploration in clinical settings .

The biological effects of this compound are attributed to its ability to bind to specific enzymes and metal ions within microbial cells. This binding can lead to enzyme inhibition, disrupting metabolic pathways essential for microbial survival and proliferation .

Comparison with Similar Compounds

Comparative studies with similar compounds reveal that variations in the imidazole ring significantly influence biological activity. For example:

Compound NameStructureAntimicrobial Activity (MIC)
This compoundStructure32 µg/mL (S. aureus)
1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-carboxylic acidStructure64 µg/mL (E. coli)

This table illustrates how structural modifications can lead to variations in antimicrobial potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.